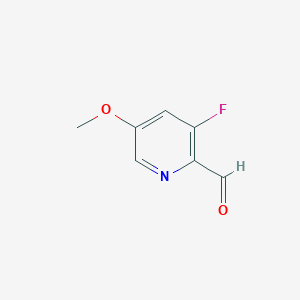
3-Fluoro-5-methoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6FNO2 It is a derivative of picolinaldehyde, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxypicolinaldehyde typically involves the introduction of the fluorine and methoxy groups onto the picolinaldehyde framework. One common method includes the use of fluorinated reagents and methoxylation reactions. For instance, the compound can be synthesized through a multi-step process involving the fluorination of a suitable precursor followed by methoxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated reactors. The process generally requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-5-methoxypicolinic acid.
Reduction: 3-Fluoro-5-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
- 3-Fluoro-5-methoxypyridine
- 3-Fluoro-5-methoxyaniline
- 3-Fluoro-5-methoxybenzaldehyde
Comparison: Compared to these similar compounds, 3-Fluoro-5-methoxypicolinaldehyde is unique due to the presence of both the fluorine and methoxy groups on the picolinaldehyde framework. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1211590-28-1 |
|---|---|
Molecular Formula |
C7H6FNO2 |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 |
InChI Key |
YVTMNPMNJVLTBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


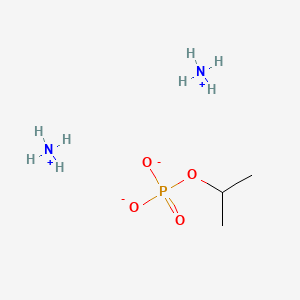
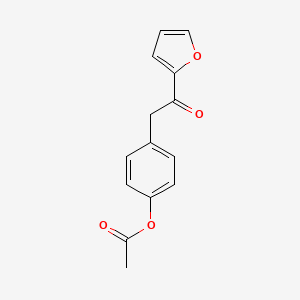
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
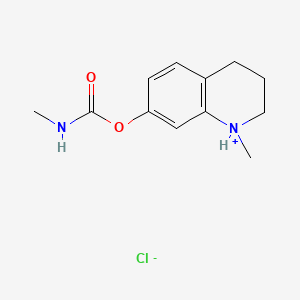
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
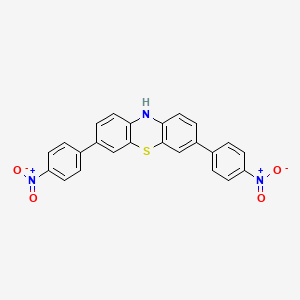
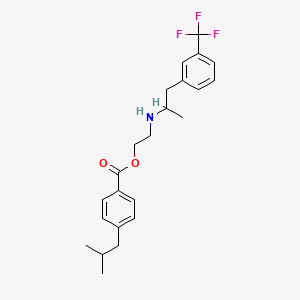
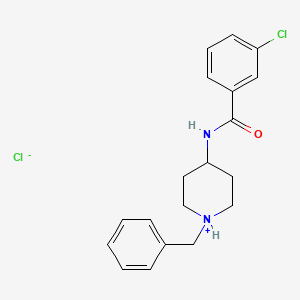
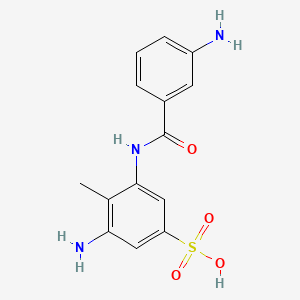
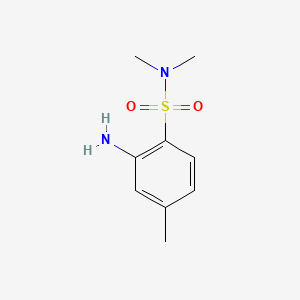

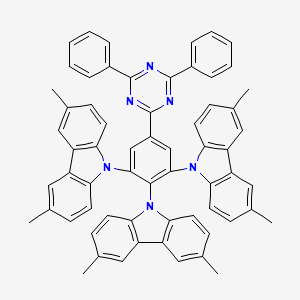
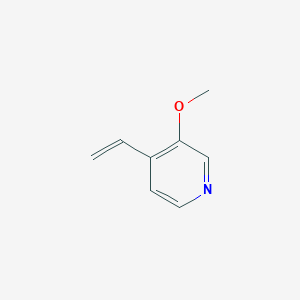
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
